molecular formula C20H15ClO6 B2830236 1-(3-chlorophenyl)-1-oxopropan-2-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate CAS No. 868153-55-3

1-(3-chlorophenyl)-1-oxopropan-2-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B2830236
CAS No.: 868153-55-3
M. Wt: 386.78
InChI Key: RJPYZCWEPLSNRS-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-1-oxopropan-2-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate is a complex organic compound that combines a chlorophenyl group with a chromene derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-1-oxopropan-2-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method includes the esterification of 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid with 1-(3-chlorophenyl)-1-oxopropan-2-ol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is refluxed to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process would be optimized for large-scale production, focusing on cost-efficiency and minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-1-oxopropan-2-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(3-chlorophenyl)-1-oxopropan-2-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-(3-chlorophenyl)-1-oxopropan-2-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chromene moiety may play a role in binding to biological targets, while the chlorophenyl group could influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    4-chlorophenyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate: A similar compound with a different substitution pattern on the phenyl ring.

    1-(4-chlorophenyl)-1-oxopropan-2-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate: Another isomer with the chlorine atom in the para position.

Uniqueness

1-(3-chlorophenyl)-1-oxopropan-2-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinct structure may result in different pharmacological properties compared to its isomers.

Properties

IUPAC Name

[1-(3-chlorophenyl)-1-oxopropan-2-yl] 6-methoxy-2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClO6/c1-11(18(22)12-4-3-5-14(21)8-12)26-19(23)16-10-13-9-15(25-2)6-7-17(13)27-20(16)24/h3-11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPYZCWEPLSNRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=CC=C1)Cl)OC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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